Cas no 14133-23-4 (2-Mercapto-3-phenylpyrido[2,3-d]pyrimidin-4(3H)-one)
2-Mercapto-3-phenylpyrido[2,3-d]pyrimidin-4(3H)-one Chemical and Physical Properties
Names and Identifiers
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- 2-Mercapto-3-phenylpyrido[2,3-d]pyrimidin-4(3H)-one
- 3-phenyl-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one
- Pyrido[2,3-d]pyrimidin-4(1H)-one,2,3-dihydro-3-phenyl-2-thioxo-
- 3-phenyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(3H)-one
- SCHEMBL9385552
- Z55664353
- 3-phenyl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one
- 3-Phenyl-2-sulfanylidene-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one
- CHEMBL1927732
- AKOS001354687
- AKOS016874068
- EN300-26511
- 14133-23-4
- DTXSID30526263
- 3-phenyl-2-sulfanylidene-2H,3H,4H,8H-pyrido[2,3-d]pyrimidin-4-one
- BDBM50463613
- 3-phenyl-2-thioxo-1H-pyrido[3,2-e]pyrimidin-4-one
- 3-phenyl-2-sulfanyl-3H,4H-pyrido[2,3-d]pyrimidin-4-one
- Propyl (3,4-dichlorophenyl)carbamodithioate
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- MDL: MFCD08691364
- Inchi: 1S/C13H9N3OS/c17-12-10-7-4-8-14-11(10)15-13(18)16(12)9-5-2-1-3-6-9/h1-8H,(H,14,15,18)
- InChI Key: ZWIFJDMIIROEBY-UHFFFAOYSA-N
- SMILES: S=C1NC2C(=CC=CN=2)C(N1C1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 255.04677
- Monoisotopic Mass: 255.04663309g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 1
- Complexity: 354
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 77.3Ų
Experimental Properties
- Density: 1.398
- Boiling Point: 441.965°C at 760 mmHg
- Flash Point: 221.093°C
- Refractive Index: 1.732
- PSA: 45.23
2-Mercapto-3-phenylpyrido[2,3-d]pyrimidin-4(3H)-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| 1PlusChem | 1P001GPA-50mg |
Pyrido[2,3-d]pyrimidin-4(1H)-one, 2,3-dihydro-3-phenyl-2-thioxo- |
14133-23-4 | 98% | 50mg |
$140.00 | 2023-12-21 | |
| 1PlusChem | 1P001GPA-100mg |
Pyrido[2,3-d]pyrimidin-4(1H)-one, 2,3-dihydro-3-phenyl-2-thioxo- |
14133-23-4 | 98% | 100mg |
$178.00 | 2023-12-21 | |
| 1PlusChem | 1P001GPA-250mg |
Pyrido[2,3-d]pyrimidin-4(1H)-one, 2,3-dihydro-3-phenyl-2-thioxo- |
14133-23-4 | 98% | 250mg |
$231.00 | 2023-12-21 | |
| 1PlusChem | 1P001GPA-500mg |
Pyrido[2,3-d]pyrimidin-4(1H)-one, 2,3-dihydro-3-phenyl-2-thioxo- |
14133-23-4 | 98% | 500mg |
$386.00 | 2023-12-21 | |
| 1PlusChem | 1P001GPA-1g |
Pyrido[2,3-d]pyrimidin-4(1H)-one, 2,3-dihydro-3-phenyl-2-thioxo- |
14133-23-4 | 98% | 1g |
$521.00 | 2023-12-21 | |
| 1PlusChem | 1P001GPA-2.5g |
Pyrido[2,3-d]pyrimidin-4(1H)-one, 2,3-dihydro-3-phenyl-2-thioxo- |
14133-23-4 | 98% | 2.5g |
$960.00 | 2023-12-21 | |
| 1PlusChem | 1P001GPA-5g |
Pyrido[2,3-d]pyrimidin-4(1H)-one, 2,3-dihydro-3-phenyl-2-thioxo- |
14133-23-4 | 98% | 5g |
$1391.00 | 2023-12-21 | |
| 1PlusChem | 1P001GPA-10g |
Pyrido[2,3-d]pyrimidin-4(1H)-one, 2,3-dihydro-3-phenyl-2-thioxo- |
14133-23-4 | 98% | 10g |
$2031.00 | 2023-12-21 |
2-Mercapto-3-phenylpyrido[2,3-d]pyrimidin-4(3H)-one Related Literature
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
Additional information on 2-Mercapto-3-phenylpyrido[2,3-d]pyrimidin-4(3H)-one
2-Mercapto-3-phenylpyrido[2,3-d]pyrimidin-4(3H)-one (CAS No: 14133-23-4)
The compound 2-Mercapto-3-phenylpyrido[2,3-d]pyrimidin-4(3H)-one, identified by the CAS registry number 14133-23-4, is a highly specialized heterocyclic compound with significant potential in various fields of chemistry and pharmacology. This molecule belongs to the class of pyrido[2,3-d]pyrimidinones, which are known for their unique structural features and diverse biological activities. Recent advancements in synthetic methodologies and computational modeling have enhanced our understanding of its properties, making it a subject of intense research interest.
The molecular structure of 2-Mercapto-3-phenylpyrido[2,3-d]pyrimidin-4(3H)-one is characterized by a fused pyridopyrimidine ring system with a mercapto group (-SH) at position 2 and a phenyl substituent at position 3. This arrangement imparts the molecule with unique electronic properties and reactivity, which are pivotal in determining its applications in drug design and materials science. The presence of the mercapto group introduces nucleophilic character, while the phenyl substituent enhances aromaticity and stability.
Recent studies have highlighted the role of 14133-23-4 in medicinal chemistry, particularly as a scaffold for developing bioactive molecules. Researchers have explored its potential as an anti-inflammatory agent, leveraging its ability to modulate key enzymes involved in inflammatory pathways. Additionally, the compound has shown promise in anticancer drug development due to its ability to inhibit specific oncogenic targets.
In the realm of materials science, 2-Mercapto-3-phenylpyrido[2,3-d]pyrimidin-4(3H)-one has been investigated for its application in organic electronics. Its conjugated system facilitates electron delocalization, making it a candidate for use in organic semiconductors and optoelectronic devices. Recent breakthroughs in this area have demonstrated improved charge transport properties when this compound is incorporated into polymer blends.
The synthesis of 14133-23-4 involves multi-step reactions that require precise control over reaction conditions to achieve high yields and purity. Advanced techniques such as microwave-assisted synthesis and catalytic cross-coupling have been employed to optimize the production process. These methods not only enhance efficiency but also reduce environmental impact, aligning with current trends toward sustainable chemical synthesis.
From an analytical standpoint, modern spectroscopic techniques like NMR and mass spectrometry have been instrumental in confirming the structure and purity of 2-Mercapto-3-phenylpyrido[2,3-d]pyrimidin-4(3H)-one. These tools provide critical insights into molecular conformation and intermolecular interactions, which are essential for understanding its behavior in different chemical environments.
In conclusion, 14133-23-4, or 2-Mercapto-3-phenylpyrido[2,3-d]pyrimidin-4(3H)-one, stands out as a versatile compound with multifaceted applications across various scientific domains. Its unique structural attributes and reactivity make it an invaluable tool for researchers striving to push the boundaries of chemical innovation.
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